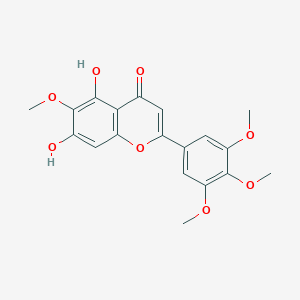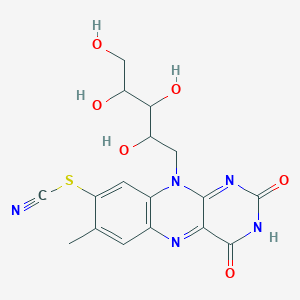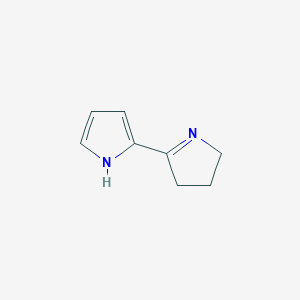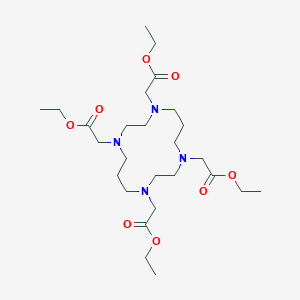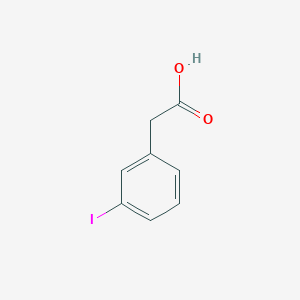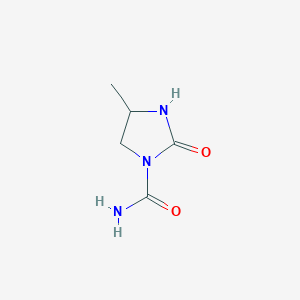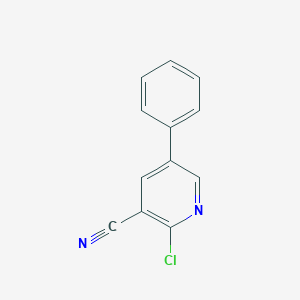
2-Chloro-5-phenylnicotinonitrile
Vue d'ensemble
Description
2-Chloro-5-phenylnicotinonitrile is a chemical compound with the CAS Number: 10177-10-3 . It has a molecular weight of 214.65 .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-phenylnicotinonitrile is1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
Solar Cell Advancements
- Dye-Sensitized Solar Cells : A derivative of phenylnicotinonitrile, including 2-Chloro-5-phenylnicotinonitrile, was used to improve the performance of dye-sensitized solar cells. It showed an increase in open-circuit potential but a decrease in short current density, indicating its potential for enhancing solar cell efficiency (Mazloum‐Ardakani et al., 2018).
Chemical Synthesis
- Synthesis of Pyridine Derivatives : Research on the reaction of ethyl benzoylacetate with malononitrile has led to the synthesis of new pyridine and pyridazine derivatives, including compounds related to 2-Chloro-5-phenylnicotinonitrile (Abdelrazek et al., 2001).
- Anticancer Compounds : 2-Aminonicotinonitrile derivatives, related to 2-Chloro-5-phenylnicotinonitrile, were synthesized and assessed for anticancer properties, showing potential in the development of new anticancer drugs (Mansour et al., 2021).
Materials Science
- Corrosion Inhibition : Derivatives of 2-aminopyridine, closely related to 2-Chloro-5-phenylnicotinonitrile, have been investigated as corrosion inhibitors for mild steel, indicating their potential in protective coatings and materials preservation (Verma et al., 2018).
Biological Applications
- Antimicrobial Activities : Various heterocyclic substances derived from arylhydrazononitriles, akin to 2-Chloro-5-phenylnicotinonitrile, demonstrated promising antimicrobial activities, which can be crucial in the development of new antimicrobial agents (Behbehani et al., 2011).
Environmental and Analytical Chemistry
- Water Pollution Monitoring : A study on Rhodococcus erythropolis ZJB-09149 revealed its ability to transform 2-chloro-3-cyanopyridine, a compound related to 2-Chloro-5-phenylnicotinonitrile, into 2-chloronicotinic acid, highlighting its application in environmental biotechnology and pollution monitoring (Jin et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOYDCQWVLJOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377266 | |
| Record name | 2-chloro-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylnicotinonitrile | |
CAS RN |
10177-10-3 | |
| Record name | 2-chloro-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


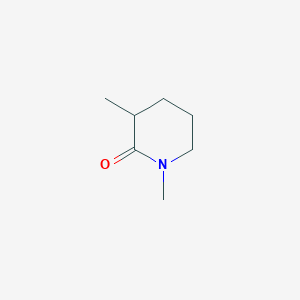
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

